molecular formula C20H18ClNO14S2 B2927424 4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate CAS No. 91788-39-5

4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate

Cat. No.: B2927424
CAS No.: 91788-39-5
M. Wt: 595.93
InChI Key: HXERYWWMXNTLJQ-UHFFFAOYSA-N
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Description

4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate is a complex organic compound with a molecular formula of C20H18ClNO14S2 and a molecular weight of 595.938 g/mol. This compound is known for its unique structural features, including a pyridinium core with carboxylic acid, methoxy, and sulfophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate typically involves multi-step organic reactions. One common approach is the reaction of 2,6-dichloropyridine with 4-methoxy-3-sulfophenylboronic acid under palladium-catalyzed cross-coupling conditions. The resulting intermediate is then oxidized and carboxylated to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and sulfonic acids.

  • Reduction: Formation of reduced pyridine derivatives.

  • Substitution: Formation of various substituted pyridinium salts.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the construction of more complex molecules.

Biology: In biological research, it serves as a fluorescent probe for imaging and tracking cellular processes.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

  • 4-Carboxy-2,6-bis(4-methoxyphenyl)pyridin-1-ium perchlorate

  • 2,6-Bis(4-methoxy-3-sulfophenyl)pyridin-1-ium chloride

  • 4-Carboxy-2,6-bis(3-sulfophenyl)pyridin-1-ium perchlorate

Uniqueness: 4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate stands out due to its unique combination of functional groups, which contribute to its distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium-4-carboxylic acid;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO10S2.ClHO4/c1-30-16-5-3-11(9-18(16)32(24,25)26)14-7-13(20(22)23)8-15(21-14)12-4-6-17(31-2)19(10-12)33(27,28)29;2-1(3,4)5/h3-10H,1-2H3,(H,22,23)(H,24,25,26)(H,27,28,29);(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXERYWWMXNTLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=[NH+]2)C3=CC(=C(C=C3)OC)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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